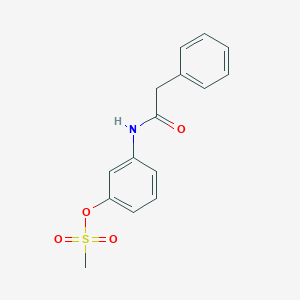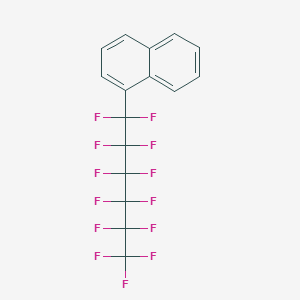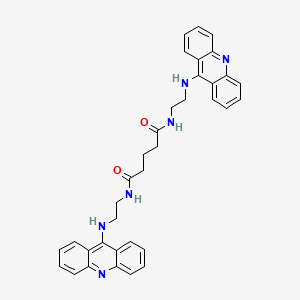
6-(2-Bromo-2-phenylethenyl)-7H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Bromo-2-phenylethenyl)-7H-purine is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids. The compound’s structure includes a brominated phenylethenyl group attached to the purine ring, making it unique and potentially useful in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Bromo-2-phenylethenyl)-7H-purine typically involves the bromination of a precursor compound followed by a series of reactions to introduce the phenylethenyl group. One common method includes:
Bromination: The precursor compound is treated with bromine in the presence of a catalyst to introduce the bromine atom.
Coupling Reaction: The brominated intermediate undergoes a coupling reaction with a phenylethenyl derivative under specific conditions, such as the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
6-(2-Bromo-2-phenylethenyl)-7H-purine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purines, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
6-(2-Bromo-2-phenylethenyl)-7H-purine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules, such as enzymes and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 6-(2-Bromo-2-phenylethenyl)-7H-purine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the phenylethenyl group play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity. The exact pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
2-Bromo-2-phenylethenyl derivatives: Compounds with similar structures but different functional groups attached to the phenylethenyl moiety.
Other Purine Derivatives: Compounds like adenine and guanine, which are naturally occurring purines with different substituents.
Uniqueness
6-(2-Bromo-2-phenylethenyl)-7H-purine is unique due to the presence of both the bromine atom and the phenylethenyl group, which confer distinct chemical properties and potential biological activities. This combination makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
91077-87-1 |
|---|---|
分子式 |
C13H9BrN4 |
分子量 |
301.14 g/mol |
IUPAC名 |
6-(2-bromo-2-phenylethenyl)-7H-purine |
InChI |
InChI=1S/C13H9BrN4/c14-10(9-4-2-1-3-5-9)6-11-12-13(17-7-15-11)18-8-16-12/h1-8H,(H,15,16,17,18) |
InChIキー |
QQEPINBJHLKPCY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=CC2=C3C(=NC=N2)N=CN3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[1-(4-Fluorophenyl)ethoxy]carbonyl}benzoate](/img/structure/B14348912.png)
![5-[2-(4-Formylphenyl)hydrazinylidene]-2-imino-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B14348915.png)
![6,6'-Bis({[(pyridin-2-yl)methyl]sulfanyl}methyl)-2,2'-bipyridine](/img/structure/B14348917.png)



![N-[(Octadecanoylamino)methyl]docosanamide](/img/structure/B14348945.png)

![(1R)-3-Methylbicyclo[2.2.1]hept-2-ene-2-carboxylic acid](/img/structure/B14348954.png)

![2,5-Pyrrolidinedione, 1-[2-(2-thienyl)ethyl]-](/img/structure/B14348973.png)
